molecular formula C9H20ClN B2423884 N,2,3-Trimethylcyclohexan-1-amine;hydrochloride CAS No. 2419500-14-2

N,2,3-Trimethylcyclohexan-1-amine;hydrochloride

Cat. No. B2423884
CAS RN: 2419500-14-2
M. Wt: 177.72
InChI Key: ZNYHMFMQFFSNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,2,3-Trimethylcyclohexan-1-amine hydrochloride (TMAH)” is a cyclic organic compound. It has a molecular formula of C9H20ClN and a molecular weight of 177.72 . This compound has gained substantial interest in scientific research due to its diverse properties and potential applications.


Molecular Structure Analysis

The InChI code for “N,2,3-Trimethylcyclohexan-1-amine hydrochloride” is 1S/C9H19N.ClH/c1-8(2)5-4-6-9(3,10)7-8;/h4-7,10H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N,2,3-Trimethylcyclohexan-1-amine hydrochloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Analysis

The compound N,2,3-Trimethylcyclohexan-1-amine hydrochloride is related to research in the field of organic synthesis and structural analysis of complex organic molecules. For instance, Kirby et al. (2001) explored the synthesis, properties, and reactions of a structurally related compound, demonstrating its unique behavior as a ketone with a tertiary amino group, which indicates potential applications in the synthesis of novel organic compounds with specific functional groups (Kirby, Komarov, & Feeder, 2001).

Catalytic Asymmetric Reduction

In the field of catalysis, Gosselin et al. (2005) reported on the catalytic asymmetric reduction of N-H imines, leading to the synthesis of racemic perfluoromethylated amine hydrochloride salts. This research highlights the potential use of N,2,3-Trimethylcyclohexan-1-amine hydrochloride in asymmetric synthesis, contributing to the development of enantioselective processes in organic chemistry (Gosselin, O'Shea, Roy, Reamer, Chen, & Volante, 2005).

Polymer Science and Materials Chemistry

In materials science, Cardiano et al. (2005) investigated the use of epoxy-silica polymers for stone conservation, employing primary amines in the synthesis of these materials. This research suggests that N,2,3-Trimethylcyclohexan-1-amine hydrochloride could find applications in the development of novel materials for conservation and restoration purposes (Cardiano, Ponterio, Sergi, Schiavo, & Piraino, 2005).

Analytical Chemistry Applications

In the realm of analytical chemistry, Bagheri et al. (2008) developed a novel amino-functionalized polymer for the solid-phase microextraction of phenol and chlorophenols from environmental samples. This work illustrates the potential utility of N,2,3-Trimethylcyclohexan-1-amine hydrochloride in creating functional materials for analytical applications, particularly in environmental monitoring and analysis (Bagheri, Babanezhad, & Khalilian, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N,2,3-trimethylcyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-7-5-4-6-9(10-3)8(7)2;/h7-10H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGJHYFYGILRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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